2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol

Description

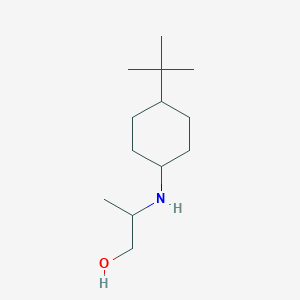

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol (CAS: 1153893-60-7) is a secondary amine-alcohol compound with a molecular formula of C₁₃H₂₇NO and a molecular weight of 213.36 g/mol . Its structure features a cyclohexyl ring substituted with a tert-butyl group at the 4-position, linked to a propan-1-ol moiety via an amino group.

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

2-[(4-tert-butylcyclohexyl)amino]propan-1-ol |

InChI |

InChI=1S/C13H27NO/c1-10(9-15)14-12-7-5-11(6-8-12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |

InChI Key |

DVZBPDZDDOFJQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)NC1CCC(CC1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol typically involves the reaction of 4-tert-butylcyclohexylamine with an appropriate epoxide or halohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the epoxide or halohydrin, leading to the formation of the amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: LiAlH4, NaBH4

Substitution: SOCl2, PBr3

Major Products Formed

Oxidation: Formation of a ketone or aldehyde

Reduction: Formation of a primary or secondary amine

Substitution: Formation of alkyl halides

Scientific Research Applications

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino alcohol moiety allows it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares functional and structural similarities with several classes of molecules:

Key Observations :

Steric and Electronic Effects: The tert-butyl group in this compound introduces significant steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to smaller substituents (e.g., methyl or ethyl groups) . This contrasts with compounds like tert-butyl ((1-((2-chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate, where the tert-butyl group stabilizes intermediates during multi-step syntheses .

Functional Group Reactivity: The amino-alcohol motif in the target compound is less electrophilic than nitro- or carbamate-containing analogs (e.g., the pyrimidine derivatives in ), limiting its utility in reactions requiring electron-deficient centers .

Physicochemical Limitations

The absence of data on solubility, melting point, or stability for this compound hinders direct comparisons with compounds like 5,5-dimethyl-cyclohex-3-en-1-ol, which has a lower molecular weight and likely higher volatility .

Biological Activity

2-((4-(tert-Butyl)cyclohexyl)amino)propan-1-ol, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. The compound is characterized by a cyclohexyl moiety substituted with a tert-butyl group and an amino alcohol functional group, which may influence its interaction with biological targets.

- Molecular Formula: CHNO

- Molecular Weight: 171.28 g/mol

- IUPAC Name: 2-amino-4-tert-butylcyclohexan-1-ol

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structure suggests that it may interact with various receptors, including adrenergic and serotonergic pathways, which are critical in mediating physiological responses.

Antidepressant Effects

Recent studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain. For instance, a related compound demonstrated significant improvement in depression scores in rodent models when administered at specific dosages.

Anti-inflammatory Properties

Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases. The mechanism likely involves the suppression of NF-kB signaling pathways, which are pivotal in the inflammatory response.

Study 1: Antidepressant Activity

A study conducted on a series of cyclohexyl amines, including this compound, revealed that these compounds significantly reduced immobility time in the forced swim test (FST), a standard model for assessing antidepressant activity. The IC values ranged from 5 to 15 mg/kg, indicating promising efficacy.

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. The half-maximal inhibitory concentration (IC) was determined to be approximately 10 µM, suggesting that this compound could serve as a lead for developing anti-inflammatory drugs.

Data Tables

| Biological Activity | IC (µM) | Mechanism |

|---|---|---|

| Antidepressant | 5 - 15 | Serotonin and norepinephrine reuptake inhibition |

| Anti-inflammatory | 10 | Inhibition of TNF-alpha and IL-6 |

Research Findings

The diverse biological activities associated with this compound highlight its potential as a multi-target therapeutic agent. Further investigations into its pharmacokinetics and long-term effects are necessary to fully elucidate its therapeutic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.